![molecular formula C17H17NO4 B5525010 methyl 3-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B5525010.png)
methyl 3-[(2-ethoxybenzoyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to methyl 3-[(2-ethoxybenzoyl)amino]benzoate often involves complex chemical reactions. For instance, a study by Portilla et al. (2007) detailed the synthesis of structurally related compounds through hydrogen-bonded sheets and chains, highlighting the intricate nature of synthesizing such molecules (Portilla, E. G. Mata, J. Cobo, J. N. Low, & C. Glidewell, 2007). Another study by Minegishi et al. (2015) on indenopyrazoles synthesis points towards the complexity and potential of synthesis strategies in creating compounds with significant biological activities (Minegishi, Y. Futamura, S. Fukashiro, M. Muroi, M. Kawatani, H. Osada, & H. Nakamura, 2015).
Molecular Structure Analysis
The molecular structure of compounds like methyl 3-[(2-ethoxybenzoyl)amino]benzoate is crucial for understanding their chemical behavior. The study by Portilla et al. (2007) also provided insights into the polarized molecular-electronic structure of similar molecules, emphasizing the importance of hydrogen bonding in determining molecular structure (Portilla et al., 2007).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are significantly influenced by their molecular structure. The research by Cantrell (1973) on the photochemical reactions of methyl benzoate showcases the types of reactions that compounds with benzoate structures might undergo, including hydrogen abstraction and cycloaddition with olefins (Cantrell, 1973).
Physical Properties Analysis
The physical properties of methyl 3-[(2-ethoxybenzoyl)amino]benzoate, such as melting point, solubility, and crystal structure, can be inferred from studies on similar compounds. The analysis by Evans et al. (1995) on lactonization products provides an example of how structural features can influence physical properties like crystal structure and solubility (Evans, F. Fronczek, & R. Gandour, 1995).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are closely tied to the molecular structure and synthesis pathway. The work by Bagal et al. (2006) on cyano(ethoxycarbonothioylthio)methyl benzoate highlights the novel chemical properties and reactivity patterns that can emerge from complex synthesis processes (Bagal, M. de Greef, & S. Zard, 2006).
Scientific Research Applications
Synthesis and Chemical Properties :
- Methyl 3-[(2-ethoxybenzoyl)amino]benzoate and its derivatives are utilized in the synthesis of various chemical compounds. For instance, Liu Ai-ju (2015) described a novel process for synthesizing a related compound, methyl 2-chloro-5-(ethoxycarbonylamino) benzoate, which was used in the total synthesis of Butafenacil, highlighting its role in chemical synthesis and production Liu Ai-ju (2015).
Potential in Agriculture and Environmental Applications :
- A study by Chipley and Uraih (1980) on the effects of various benzoate derivatives, including methyl benzoate, on Aspergillus growth and aflatoxin release suggests potential applications in agriculture, such as fungicides or preservatives Chipley and Uraih (1980).
Pharmacological Research :
- The compound's derivatives have been studied for their pharmacological properties. For example, Pişkin, Canpolat, and Öztürk (2020) synthesized a zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, including a methyl 3-[(2-ethoxybenzoyl)amino]benzoate derivative, demonstrating significant potential in photodynamic therapy for cancer treatment Pişkin, Canpolat, and Öztürk (2020).
Material Science and Engineering :
- In the field of materials science, the compound and its derivatives have been explored for their properties and applications. Amarnath and Palaniappan (2005) reported on polyaniline doped with various benzoic acids, including methyl benzoate, studying its properties for potential use in advanced technologies Amarnath and Palaniappan (2005).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 3-[(2-ethoxybenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-3-22-15-10-5-4-9-14(15)16(19)18-13-8-6-7-12(11-13)17(20)21-2/h4-11H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHXWKSNGXEUHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.